Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate
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Overview
Description
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a sulfanyl group attached to an oxo-acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired ester as the main product.
Another approach involves the use of ethyl chloroacetate and 2-methoxyphenylthiol in the presence of a base like sodium hydride. The reaction is carried out in an aprotic solvent such as dimethylformamide, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfanyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the oxo group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the methoxy group.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-hydroxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 2-(2-chlorophenyl)sulfanyl-2-oxo-acetate: Similar structure but with a chlorine atom instead of a methoxy group.
Ethyl 2-(2-nitrophenyl)sulfanyl-2-oxo-acetate: Similar structure but with a nitro group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-3-15-10(12)11(13)16-9-7-5-4-6-8(9)14-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTGQDHXDMYNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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